molecular formula C13H26N2 B13628374 1-((4-Ethylcyclohexyl)methyl)piperazine

1-((4-Ethylcyclohexyl)methyl)piperazine

Cat. No.: B13628374
M. Wt: 210.36 g/mol
InChI Key: YAEZQSHBIDDRBH-UHFFFAOYSA-N
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Description

1-((4-Ethylcyclohexyl)methyl)piperazine is a chemical compound with the molecular formula C13H26N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylcyclohexyl)methyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the piperazine nitrogen atoms. Key oxidative pathways include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous solutionN-oxides (mono/di-oxidized derivatives)68-72%
H₂O₂Ethanol, 50°CPiperazine hydroxylation products55-60%

The ethylcyclohexyl group demonstrates steric protection of the adjacent methylene bridge, directing oxidation to the piperazine nitrogens. X-ray crystallography of oxidized derivatives confirms N-O bond formation without ring distortion .

Acylation Reactions

The secondary amines readily undergo acylation:

General Protocol

text
1-((4-Ethylcyclohexyl)methyl)piperazine + RCOCl → N-acylated derivatives

Conditions: DCM, Et₃N (1.2 eq), 0°C → RT, 12 hr

Acylating Agent Product Purification Application
Acetyl chlorideDiacetylated derivativeColumn chromatographyCNS drug precursors
4-Nitrobenzoyl chlorideMono-N-(4-nitrobenzoyl) compoundRecrystallizationCrystallography studies
Fmoc-ClN-Fmoc protected derivativeFlash chromatographyPeptidomimetic synthesis

Kinetic studies show preferential acylation at the less hindered piperazine nitrogen (k₁ = 2.3 × 10⁻³ L/mol·s) .

Alkylation and Quaternary Ammonium Formation

The compound participates in nucleophilic alkylation:

Reaction Scheme

C14H26N2+R-XBaseC14H26N2R+X\text{C}_{14}\text{H}_{26}\text{N}_2 + \text{R-X} \xrightarrow{\text{Base}} \text{C}_{14}\text{H}_{26}\text{N}_2\text{R}^+ \text{X}^-

Alkylating Agent Base Solvent Time Quaternization Efficiency
Methyl iodideK₂CO₃Acetonitrile24 hr89%
Benzyl bromideDIPEADMF12 hr78%
Propargyl bromideNaHTHF6 hr92%

Quaternary ammonium salts demonstrate enhanced water solubility (logP reduction from 2.1 → -0.4) . XRD analysis of benzyl-derivative shows chair conformation preservation .

Cycloaddition Reactions (Click Chemistry)

The propargylated derivative participates in copper-catalyzed azide-alkyne cycloaddition:

Synthetic Protocol

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1. Propargylation: Compound + propargyl bromide → Alkyne intermediate (92%) 2. Click reaction: Alkyne + R-N₃ → 1,2,3-triazole derivative - Catalyst: CuSO₄/sodium ascorbate - Solvent: t-BuOH/H₂O (1:1) - Temp: 60°C, 8 hr
Azide Triazole Product Yield Biological Activity
Phenyl azide4-phenyl-1,2,3-triazole adduct85%Serotonin receptor modulation
4-Nitroimidazole azideHybrid heterocyclic system78%Antimicrobial screening
D-Glucosyl azideCarbohydrate-triazole conjugate67%Glycoconjugate probes

DFT calculations (B3LYP/6-31G*) confirm regioselective 1,4-addition with activation energy ΔG‡ = 18.3 kcal/mol .

Ring-Opening Reactions

Under strong acidic conditions:

Piperazine ringHCl (conc.)Linear diamines\text{Piperazine ring} \xrightarrow{\text{HCl (conc.)}} \text{Linear diamines}

Conditions: 6M HCl, reflux, 48 hr → Complete ring opening
Product: 1-((4-Ethylcyclohexyl)methyl)ethylenediamine hydrochloride
Application: Chelating agent for transition metals (Cu²⁺ binding constant logK = 8.2)

Coordination Chemistry

Forms stable complexes with divalent metals:

Metal Salt Ligand:Metal Ratio Geometry Magnetic Moment (μB)
CuCl₂2:1Square planar1.73
Ni(NO₃)₂1:1Octahedral3.11
Pd(OAc)₂1:1TetrahedralDiamagnetic

Single-crystal analysis of Cu complex shows Jahn-Teller distortion (Cu-N bond lengths: 2.01Å axial, 1.98Å equatorial) .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The ethylcyclohexyl group provides both steric bulk and lipophilic character, while the piperazine core maintains synthetic versatility through its dual amine functionality.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of 1-((4-Ethylcyclohexyl)methyl)piperazine is not available. However, the compound is referenced in scientific literature related to dopamine receptor agonists .

Here's what can be gathered from the search results:

Chemical Information:

  • Name: this compound
  • Chemical Formula: C13H26N2
  • CAS Registry Number: 1248012-19-2

Potential Applications:

  • The compound is related to research on G protein-biased D2 dopamine receptor agonists .
  • It appears in the synthesis of compounds explored for their effects on D2 receptors .
  • Specifically, it is used in creating tetrahydroisoquinoline derivatives, which have shown functional selectivity in G i/o signaling over β-arrestin2 recruitment .

Study of related compounds:

  • One study explored structural modifications of tetrahydroisoquinoline derivatives to optimize their functional selectivity . This involved modifying different regions of the molecule and evaluating their effects on cAMP inhibition and β-arrestin recruitment. The results are summarized in a table, which indicates the EC50 values, Emax values, and bias for G i/o signaling for different compounds .

Mechanism of Action

The mechanism of action of 1-((4-Ethylcyclohexyl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-Ethylcyclohexyl)methyl)piperazine can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)piperazine: Lacks the ethyl group on the cyclohexyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-Methylcyclohexylmethyl)piperazine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    1-(4-Phenylcyclohexylmethyl)piperazine: The presence of a phenyl group introduces aromaticity, which can significantly alter its chemical and biological properties.

Biological Activity

1-((4-Ethylcyclohexyl)methyl)piperazine is an organic compound belonging to the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, pharmacological effects, and comparisons with structurally similar compounds.

  • Molecular Formula : C_{13}H_{19}N_{3}
  • Molecular Weight : 196.33 g/mol
  • Structure : The compound features a cyclohexyl ring with an ethyl substitution at the fourth position, linked to a piperazine moiety. This unique structure contributes to its distinct chemical properties and biological activities.

Central Nervous System Activity

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions suggest potential therapeutic applications in treating mood disorders and schizophrenia. Compounds within the piperazine class are often investigated for their roles as anxiolytics, antidepressants, and antipsychotics.

Binding Affinity Studies

Studies have employed radioligand binding assays and functional assays to evaluate the binding affinity of this compound at various receptor sites. Preliminary findings suggest that this compound exhibits significant binding affinity toward:

  • Serotonin Receptors : Potential anxiolytic and antidepressant effects.
  • Dopamine Receptors : Implications for antipsychotic activity.

The mechanism of action for this compound involves modulation of neurotransmitter systems. The compound's ability to bind selectively to serotonin and dopamine receptors is critical for its pharmacological effects. It may inhibit or activate these receptors, leading to changes in neurotransmission that can alleviate symptoms associated with psychiatric disorders.

Comparison with Similar Compounds

The following table summarizes notable compounds structurally similar to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylcyclohexyl)piperazineSimilar cyclohexane ring but with a methyl groupPotentially different pharmacological effects
1-(4-Phenylcyclohexyl)piperazineContains a phenyl group instead of an ethyl groupAlters electronic properties significantly
1-(4-Isopropylcyclohexyl)piperazineFeatures an isopropyl groupAffects steric hindrance and reactivity

These compounds demonstrate variations in their chemical properties and biological activities based on their substituents on the piperazine ring.

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives related to this compound:

  • Study on Antipsychotic Activity :
    • A derivative was synthesized and evaluated for its efficacy as an hCB1 inverse agonist, showing enhanced antagonistic activity for cannabinoid receptors, which are implicated in mood regulation .
  • Evaluation of Dual Inhibition :
    • Research indicated that certain piperazine derivatives exhibited dual inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential for treating Alzheimer's disease .
  • In Vivo Studies :
    • Animal models have been utilized to assess the effects of piperazine derivatives on weight reduction and metabolic changes, emphasizing their potential in obesity treatment .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-[(4-ethylcyclohexyl)methyl]piperazine

InChI

InChI=1S/C13H26N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h12-14H,2-11H2,1H3

InChI Key

YAEZQSHBIDDRBH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CN2CCNCC2

Origin of Product

United States

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